2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Catalog No.
S702784
CAS No.
6542-67-2
M.F
C6Cl9N3
M. Wt
433.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(trichloromethyl)-1,3,5-triazine

CAS Number

6542-67-2

Product Name

2,4,6-Tris(trichloromethyl)-1,3,5-triazine

IUPAC Name

2,4,6-tris(trichloromethyl)-1,3,5-triazine

Molecular Formula

C6Cl9N3

Molecular Weight

433.1 g/mol

InChI

InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15

InChI Key

DXUMYHZTYVPBEZ-UHFFFAOYSA-N

SMILES

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Flame Retardant:

TTMT exhibits excellent flame retardant properties due to the presence of chlorine atoms and its ability to scavenge free radicals during combustion. Research suggests its effectiveness in enhancing the fire safety of polymers and textiles .

Battery Electrolyte Additive:

Studies have shown that TTMT can be used as an additive in secondary battery electrolytes, particularly lithium-ion batteries. Its role involves:

  • Improving thermal stability: TTMT enhances the thermal stability of the electrolyte, allowing batteries to operate at higher temperatures without compromising performance .
  • Suppressing electrolyte decomposition: TTMT helps suppress the decomposition of the electrolyte at the electrode interface, leading to longer battery life and improved safety .

Fluorine-rich Building Block:

The presence of trifluoromethyl groups makes TTMT a valuable building block in the synthesis of various fluorinated compounds. These compounds find applications in:

  • Pharmaceuticals: Development of novel drugs with improved properties like metabolic stability and lipophilicity .
  • Agrochemicals: Design of new pesticides and herbicides with enhanced potency and environmental stability .
  • Functional materials: Creation of materials with unique properties like electrical conductivity, thermal stability, and water repellency .

Analytical Reference Compound:

Due to its well-defined structure and unique properties, TTMT serves as a valuable reference compound in various analytical techniques, including:

  • Chromatography: Identifying and quantifying unknown compounds based on their interaction with the stationary phase similar to TTMT .
  • Mass spectrometry: Characterizing the fragmentation patterns of unknown molecules by comparing them to the known fragmentation pattern of TTMT .

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a highly chlorinated heterocyclic compound characterized by its three trichloromethyl groups attached to a triazine ring. Its molecular formula is C6Cl9N3\text{C}_6\text{Cl}_9\text{N}_3, and it is known for its significant reactivity due to the presence of the trichloromethyl groups, which can participate in various

  • No specific data on the toxicity of TTMT is available in scientific publications. However, the presence of chlorine atoms suggests potential health hazards. Similar triazine compounds with chlorine substituents can be irritating to the skin, eyes, and respiratory system [].

The reactivity of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine primarily involves nucleophilic substitution reactions. The trichloromethyl groups can be replaced by various nucleophiles such as amines, leading to the formation of aminotriazine derivatives. For instance, reactions with ammonia or primary amines can yield products where one or more of the trichloromethyl groups are substituted . Additionally, this compound can undergo hydrolysis and photo

Studies have indicated that 2,4,6-Tris(trichloromethyl)-1,3,5-triazine exhibits biological activity that can inhibit nitrification processes in soil. This property makes it of interest in agricultural applications where controlling soil nitrogen levels is crucial. Its derivatives may also possess antimicrobial properties, although further research is needed to fully elucidate these effects .

The synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine typically involves the chlorination of 1,3,5-triazine derivatives using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The process allows for the introduction of trichloromethyl groups at the 2, 4, and 6 positions of the triazine ring. Alternative methods may include nucleophilic substitution reactions starting from less chlorinated precursors .

This compound finds applications primarily in the agrochemical industry as a nitrification inhibitor and as a component in various formulations aimed at enhancing crop yield by managing nitrogen levels in soil. Additionally, it serves as an intermediate in the synthesis of other organic compounds used in pharmaceuticals and dyes .

Interaction studies involving 2,4,6-Tris(trichloromethyl)-1,3,5-triazine focus on its reactivity with nucleophiles and its environmental impact. The compound's ability to inhibit nitrification has been explored extensively to understand its role in agricultural practices. Research has shown that it can affect microbial communities in soil and alter nitrogen cycling processes .

Several compounds share structural similarities with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-Bis(trichloromethyl)-6-methyl-1,3,5-triazineC6Cl6N3\text{C}_6\text{Cl}_6\text{N}_3Contains two trichloromethyl groups and one methyl group; used as an agrochemical .
2,4-Diamino-6-trichloromethyl-1,3,5-triazineC6Cl3N7\text{C}_6\text{Cl}_3\text{N}_7Features amino groups which enhance biological activity; used in herbicides .
2,4-Dichloro-6-methyl-1,3,5-triazineC6Cl4N3\text{C}_6\text{Cl}_4\text{N}_3Less chlorinated; used as a UV absorber and light stabilizer .

Uniqueness: The presence of three trichloromethyl groups makes 2,4,6-Tris(trichloromethyl)-1,3,5-triazine particularly reactive compared to its analogs. Its specific applications in nitrification inhibition set it apart from other similar compounds that may focus on different functionalities or biological activities.

XLogP3

4.9

LogP

3.75 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6542-67-2

Wikipedia

1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-

Dates

Modify: 2023-08-15

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